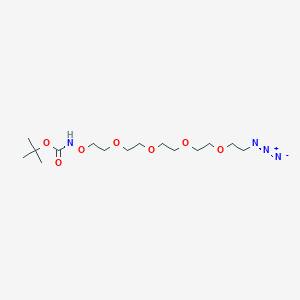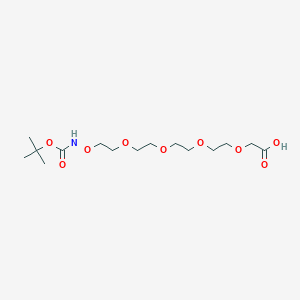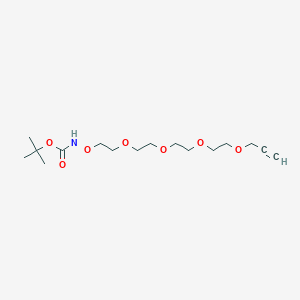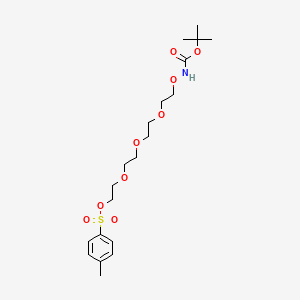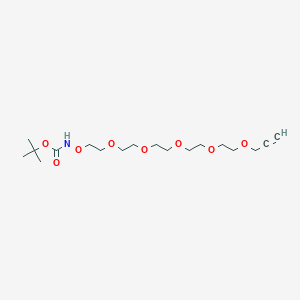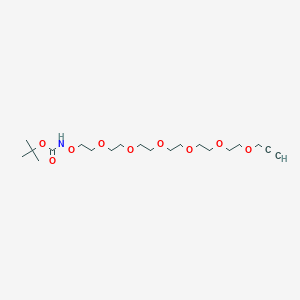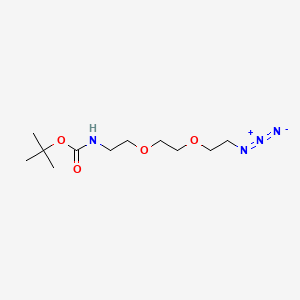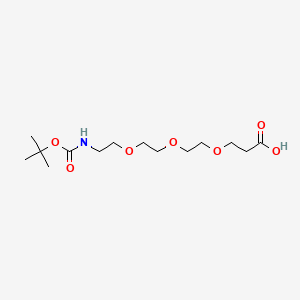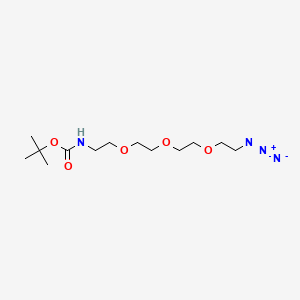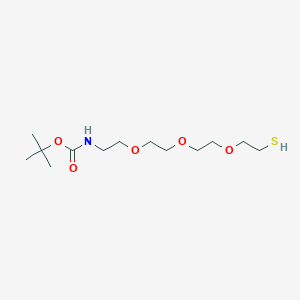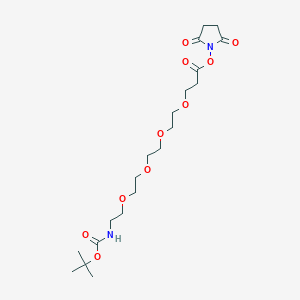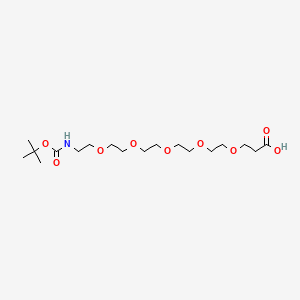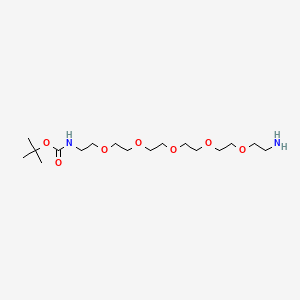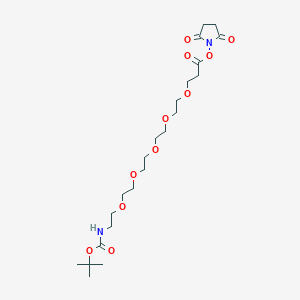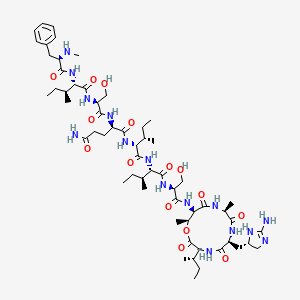
Teixobactin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Teixobactin is a recently described antibiotic of a new class produced by a hitherto undescribed soil microorganism (provisionally named Eleftheria terrae).
Applications De Recherche Scientifique
Novel Antibiotic Development
- Total Synthesis and Analogue Development : Teixobactin has been synthesized through a convergent Ser ligation approach, enabling the preparation of several analogues. This synthesis aids in the development of new antibiotics, particularly those targeting multi-drug resistant bacteria (Jin et al., 2016).
- New Class of Antibiotics : Discovered using iChip technology, Teixobactin is the first in a new class of antibiotics, showing activity against Gram-positive and mycobacteria without developing resistance in vitro. It has a novel mode of action inhibiting peptidoglycan biosynthesis (Piddock, 2015).
Mechanistic Studies and Modifications
- N-Terminus Function Investigation : Research has been conducted on the role of the N-terminus residue, N-Me-d-Phe, in Arg10-Teixobactin, highlighting the importance of a positive charge for activity (Monaim et al., 2017).
- Binding Interactions and Antibacterial Activity : Studies have shown that Teixobactin binds lipid II from both Gram-positive and Gram-negative bacteria. Combined with outer membrane-disrupting peptides, it can act against Gram-negative organisms (Chiorean et al., 2019).
Structural and Synthetic Analyses
- Synthesis of Teixobactin Analogues : Efforts to synthesize Teixobactin analogues with non-isostere substitution of enduracididine have been made to further understand its structure-activity relationship (Jin et al., 2018).
- Gram-Scale Total Synthesis : Large-scale synthesis of Teixobactin has been achieved, facilitating the study of its binding modes and discovery of more potent analogues (Zong et al., 2019).
Potential Applications in Treating Resistant Bacteria
- Activity Against MRSA : Teixobactin has demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential use in treating antibiotic-resistant infections (McCarthy, 2018).
Teixobactin's Multifaceted Action
- Dual Targeting of Cell Wall Precursors : It inhibits both peptidoglycan and teichoic acid synthesis, leading to cell wall damage and lysis, making it an attractive therapeutic agent (Homma et al., 2016).
Propriétés
Numéro CAS |
1613225-53-8 |
|---|---|
Nom du produit |
Teixobactin |
Formule moléculaire |
C58H95N15O15 |
Poids moléculaire |
1242.48 |
Nom IUPAC |
(R)-N1-((2R,3S)-1-(((2S,3S)-1-(((S)-1-amino-3-hydroxy-1-oxopropan-2-yl)((3S,6S,9S,12R,13S)-3-((S)-sec-butyl)-6-(((S)-2-iminoimidazolidin-4-yl)methyl)-9,13-dimethyl-2,5,8,11-tetraoxo-1-oxa-4,7,10-triazacyclotridecan-12-yl)amino)-3-methyl-1-oxopentan-2-yl)amino)-3-methyl-1-oxopentan-2-yl)-2-((S)-3-hydroxy-2-((2S,3S)-3-methyl-2-((R)-2-(methylamino)-3-phenylpropanamido)pentanamido)propanamido)pentanediamide |
InChI |
AAQMIKVUNJPELN-VEYUAGABSA-N |
Clé InChI |
AAQMIKVUNJPELN-VEYUAGABSA-N |
SMILES |
OC[C@@H](C(N)=O)N(C([C@H]([C@@H](C)CC)NC([C@@H]([C@@H](C)CC)NC([C@@H](CCC(N)=O)NC([C@H](CO)NC([C@H]([C@@H](C)CC)NC([C@@H](CC1=CC=CC=C1)NC)=O)=O)=O)=O)=O)=O)[C@H]2C(N[C@@H](C)C(N[C@@H](C[C@@H](CN3)NC3=N)C(N[C@@H]([C@@H](C)CC)C(O[C@H]2C)=O)=O)=O)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Teixobactin; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



